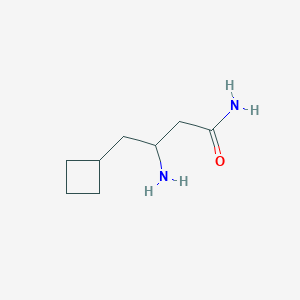
3-Amino-4-cyclobutylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-4-cyclobutylbutanamide is an organic compound with the molecular formula C8H16N2O It is characterized by the presence of an amino group (-NH2) and a cyclobutyl group attached to a butanamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-cyclobutylbutanamide can be achieved through several methods. One common approach involves the reaction of cyclobutylamine with a suitable butanoyl chloride derivative under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid byproduct and facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize byproducts.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-4-cyclobutylbutanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form primary amines or other reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of substituted amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines.
Wissenschaftliche Forschungsanwendungen
3-Amino-4-cyclobutylbutanamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Amino-4-cyclobutylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the cyclobutyl group provides steric hindrance, influencing the compound’s binding affinity and specificity. These interactions can modulate biological pathways and lead to desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-4-methylbenzoic acid: This compound has a similar amino group but differs in the presence of a benzoic acid moiety instead of a cyclobutyl group.
3-Amino-4-methoxybenzaniline: Similar in structure but contains a methoxy group and a benzaniline backbone.
Uniqueness
3-Amino-4-cyclobutylbutanamide is unique due to its cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.
Eigenschaften
Molekularformel |
C8H16N2O |
|---|---|
Molekulargewicht |
156.23 g/mol |
IUPAC-Name |
3-amino-4-cyclobutylbutanamide |
InChI |
InChI=1S/C8H16N2O/c9-7(5-8(10)11)4-6-2-1-3-6/h6-7H,1-5,9H2,(H2,10,11) |
InChI-Schlüssel |
TZWHGXWRNABQHZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)CC(CC(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



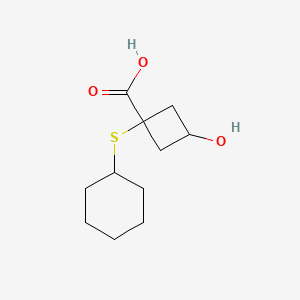
![6-Chloro-2-(1-methylcyclopropyl)imidazo[1,2-A]pyridine](/img/structure/B13075254.png)
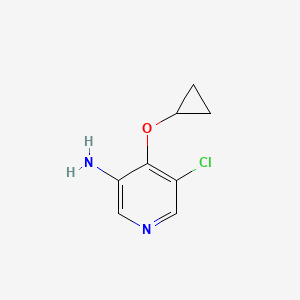
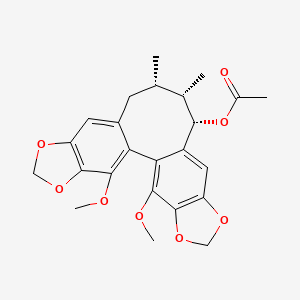
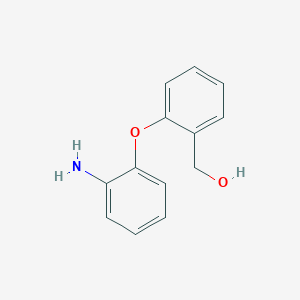
![4-(2-Methylbutan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13075280.png)

![9,9'-Spirobi[fluorene]-2,2'-diol](/img/structure/B13075305.png)
![Furo[3,2-c]pyridine-2-carboxamide](/img/structure/B13075309.png)
![(But-2-yn-1-yl)[(4-chloro-3-methylphenyl)methyl]amine](/img/structure/B13075314.png)
![2-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]azepane](/img/structure/B13075318.png)
![4-[2-(4-phenylphenyl)phenyl]benzaldehyde](/img/structure/B13075323.png)
![(6R,7R)-Benzhydryl7-amino-7-methoxy-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13075331.png)
